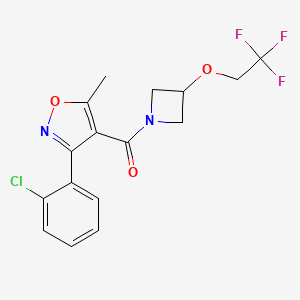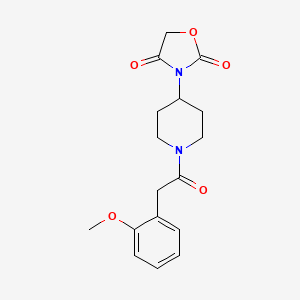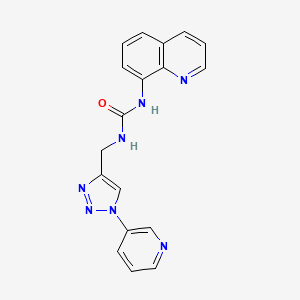![molecular formula C11H8BrFO B2507768 3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one CAS No. 2309444-28-6](/img/structure/B2507768.png)
3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various annulene derivatives has been explored in the provided studies. In one study, a novel dibromo-tetrahydrobenzo annulene was synthesized through bromination using N-Bromosuccinimide (NBS) of Aryl-Himachalene . Another research paper describes a domino Pd-catalyzed reaction for the synthesis of 7-methyl-5H-dibenzo[a,c] annulen-5-ones, which involves intermolecular homobiaryl coupling and intramolecular aldol condensation . Additionally, novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza14annulenes were synthesized by a twofold condensation reaction of a symmetrical bromo-substituted vinamidinium salt with various ortho-diamino- and ortho-amino-hydroxyarenes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. The dibromo-tetrahydrobenzo annulene's structure was confirmed by 13C NMR, 1H NMR, FT-IR spectroscopy, and single crystal X-ray diffraction, revealing the presence of Br⋯Br halogen bonds, C–H⋯π interactions, and C–H⋯Br hydrogen bonds . The molecular structure of the dibenzo-tetraaza and dibenzo-dioxadiaza14annulenes was confirmed through elemental analysis, infrared, 1H NMR, 13C NMR, and mass spectra .
Chemical Reactions Analysis
The studies demonstrate the use of bromination and palladium-catalyzed reactions to synthesize annulene derivatives. The bromination reaction led to the formation of Br⋯Br halogen bonds, which are significant in the solid-state structure of the molecule . The palladium-catalyzed reaction is proposed to proceed via a domino process involving homobiaryl coupling and aldol condensation, which is a novel method for constructing the carbon core structure present in colchicinoid natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were analyzed through various techniques. The optimized structure parameters of the dibromo-tetrahydrobenzo annulene were determined using density functional theory (DFT/B3LYP) method with a 6-31+G(d, p) basis set, and the calculated chemical shift values and vibrational wavenumbers showed good agreement with the experimental data . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) were also determined . The ultraviolet/visible spectral behavior of the dibenzo-tetraaza and dibenzo-dioxadiaza14annulenes was examined in dimethyl sulfoxide (DMSO), providing insights into their electronic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Synthesis of Dibenzo-tetraaza and Dibenzo-dioxadiaza[14]annulene Derivatives Novel bromo-substituted derivatives of dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes were synthesized using 3-Bromo-substituted Vinamidinium Salt. This synthesis involved a twofold condensation reaction, leading to new compounds with confirmed molecular structures through various spectroscopic methods (Mehranpour, Hashemnia, & Bashiri, 2013).
Generation and Reactions of Benzodehydrotropylium Ion–Co2(CO)6 Complex A study detailed the generation of a series of 7-methylenedehydrobenzo[7]annulen-5-ol hexacarbonyldicobalt complexes and their subsequent reactions. The work also involved the in-situ generation and reaction of a benzodehydrotropylium–Co2(CO)6 cation, providing insights into its aromatic stabilization through computational methods (Mehdi et al., 2019).
Columnar Organization of Partially Fluorinated Dehydrobenz[18]annulenes Researchers synthesized diamond-shaped, partially fluorinated dehydrobenz[18]annulene macrocycles through a one-pot synthesis. The study emphasized the unique columnar stacking of these molecules, highlighting their potential applications in materials science (Karki et al., 2022).
Photovoltaic and Electronic Applications
Synthesis of Organic Material for Dye-Sensitized Solar Cells A compound combining triphenylamine- and dibenzosuberenone-based donor-acceptor-donor conjugated moieties was synthesized and applied in dye-sensitized solar cells. This study highlighted the power conversion efficiency of the synthesized organic molecule, marking a significant step in the development of solar cell technology (Erdoğan & Horoz, 2020).
Electron-Blocking Materials for Organic Light-Emitting Diodes (OLEDs) A study introduced specific spiro derivatives as electron-blocking materials for OLEDs. The research underlined the materials' optical properties, electrochemical, and thermal stability, and their effectiveness in enhancing device lifetime and performance (Hu et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO/c12-8-5-4-7-2-1-3-10(13)11(14)9(7)6-8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOKOBRTPFIYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)



![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)


![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)


![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)